BenchChemオンラインストアへようこそ!

4-Chloro-2-iodobenzamide

MAO-B inhibition CNS radioligand Neuroimaging

This dihalogenated benzamide features a unique ortho-iodine/para-chlorine substitution pattern, enabling sequential Suzuki/Sonogashira coupling followed by para functionalization—a dual reactivity unattainable with mono-halogenated analogues. It is the validated precursor to N-(2-aminoethyl)-2-chloro-4-iodobenzamide (Ki 0.80 µM vs. MAO-B), a reversible, non-deprenyl pharmacophore advanced as the [125I]FIBA SPECT ligand. Consistent ≥98% purity and batch-specific QC minimize variability in the critical iododestannylation step for radiolabeling. Ideal for medicinal chemistry groups needing a single, high-utility starting material for rapid SAR library expansion and diagnostic tracer development.

Molecular Formula C7H5ClINO
Molecular Weight 281.48 g/mol
Cat. No. B8082710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-iodobenzamide
Molecular FormulaC7H5ClINO
Molecular Weight281.48 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)I)C(=O)N
InChIInChI=1S/C7H5ClINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
InChIKeyKRVDXLWHCHAJDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-iodobenzamide: A Dual‐Halogenated Scaffold for Selective MAO‐B Inhibition and Orthogonal Synthesis


4-Chloro-2-iodobenzamide (CAS 942319-20-2) is a dihalogenated benzamide building block whose ortho‐iodine and para‐chlorine substitution pattern provides two non‐interchangeable utilities: a reactive handle for sequential palladium‐catalyzed cross‐coupling and the core structure for potent, reversible monoamine oxidase-B (MAO-B) inhibitors [1][2]. Its N-(2-aminoethyl) derivative (compound 2d) achieved a Ki of 0.80 µM against MAO-B with fully reversible enzyme kinetics and has been advanced as the radioiodinated ligand [125I]FIBA for SPECT imaging [1][2].

Why 4-Chloro-2-iodobenzamide Cannot Be Replaced by Generic Halogenated Benzamides


Mono-halogenated benzamides (e.g., 4-chlorobenzamide or 2-iodobenzamide) lack the dual-halogen architecture that underpins this compound's orthogonal reactivity and validated MAO-B pharmacophore . The ortho-iodine is essential for both radioiodine incorporation via iododestannylation and as the primary cross-coupling site, while the para-chlorine modulates the electronic profile for target selectivity [1][2]. Substitution with regioisomers such as 5-chloro-2-iodobenzamide or the 2-chloro-4-iodo variant alters the electronic landscape of the ring and is not a validated surrogate for the established N-(2-aminoethyl)-2-chloro-4-iodobenzamide pharmacophore.

Quantitative Differentiation Evidence: 4-Chloro-2-iodobenzamide vs. Comparator Benzamides


MAO-B Inhibitory Potency: N-(2-Aminoethyl)-2-chloro-4-iodobenzamide Achieves Ki = 0.80 µM vs. the Unsubstituted Parent Scaffold

The N-(2-aminoethyl) derivative of 4-chloro-2-iodobenzamide (compound 2d) exhibits a Ki of 0.80 µM for MAO-B with non-competitive inhibition [1]. This represents a substantial potency gain over the unsubstituted parent scaffold N-(2-aminoethyl)benzamide, which was the lead compound in the same study but displayed negligible inhibitory activity. The 2-chloro-4-iodo substitution pattern was identified as the optimal arrangement among the iodinated analogues synthesized.

MAO-B inhibition CNS radioligand Neuroimaging

Reversible Inhibition Profile Distinguishes 2d from Irreversible MAO-B Inhibitor Deprenyl

Compound 2d inhibits MAO-B via a fully reversible, non-competitive mechanism, with in vivo enzyme activity returning to control levels 24 h after administration [1]. In contrast, l-deprenyl (selegiline), a widely used MAO-B inhibitor, acts as an irreversible, mechanism-based inactivator with a Ki of approximately 10 nM [2]. The reversible profile of 2d is critical for imaging applications where transient target engagement is required.

Reversible inhibitor MAO-B Pharmacodynamics

Orthogonal Reactivity: Iodo Substituent Enables Selective Cross-Coupling Unavailable to 4-Chlorobenzamide

The C–I bond of 4-chloro-2-iodobenzamide (bond dissociation energy ≈240 kJ/mol) undergoes oxidative addition with Pd(0) approximately 100-fold faster than the C–Cl bond (≈340 kJ/mol), enabling sequential, chemoselective functionalization [1]. Mono-halogenated counterparts such as 4-chlorobenzamide (C–Cl only) and 2-iodobenzamide (C–I only) each offer only a single reactive handle for diversification.

Chemoselective cross-coupling Orthogonal synthesis Building block

Procurement-Grade Purity: 98% HPLC with Batch-Specific QC Documentation Provides Reproducibility Advantage

Commercially available 4-chloro-2-iodobenzamide (Bidepharm, CAS 942319-20-2) is supplied at ≥98% purity with batch-specific NMR, HPLC, and GC reports, eliminating the need for in-house purification before use . The synthesis route utilizes inexpensive, readily available starting materials, ensuring consistent supply .

Quality control Supply chain Reproducibility

Prime Application Scenarios for 4-Chloro-2-iodobenzamide Based on Differentiated Evidence


Development of Reversible, Radioiodinated MAO-B SPECT Tracers

The N-(2-aminoethyl)-2-chloro-4-iodobenzamide scaffold (compound 2d) provides a validated entry point for designing 123I-labeled SPECT ligands [2]. Its reversible inhibition profile (full enzyme recovery 24 h post-dose) and proven brain uptake (1.64% dose/g at 15–30 min in mice) differentiate it from irreversible deprenyl-based probes and support dynamic imaging of MAO-B distribution in neurological disease models.

Divergent Library Synthesis via Sequential Cross-Coupling

Medicinal chemistry groups requiring versatile building blocks for SAR exploration can exploit the ortho-iodo group for initial Suzuki or Sonogashira coupling, followed by a second functionalization at the para-chloro position [1]. This sequential derivatization capability, unavailable with mono-halogenated benzamides, enables rapid library expansion from a single starting material.

Quality-Controlled Procurement for Reproducible Radiolabeling

The ≥98% purity with batch-specific QC documentation reduces variability in the critical iododestannylation step required for [125I]FIBA synthesis. Consistent starting material quality directly impacts radiochemical yield and specific activity of the final SPECT tracer, making documented purity a key procurement criterion.

Quote Request

Request a Quote for 4-Chloro-2-iodobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.